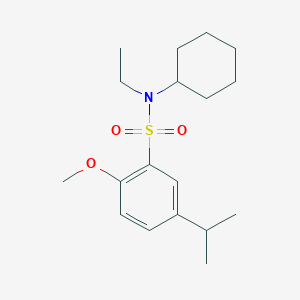![molecular formula C17H17NO B5702386 phenyl[4-(1-pyrrolidinyl)phenyl]methanone](/img/structure/B5702386.png)
phenyl[4-(1-pyrrolidinyl)phenyl]methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phenyl[4-(1-pyrrolidinyl)phenyl]methanone, also known as desmethylprodine or MPPP, is a synthetic opioid analgesic drug. It was first synthesized in the 1940s and was initially used as a pain reliever. However, due to its high abuse potential and severe side effects, it was banned in the United States in the 1980s.
作用机制
Desmethylprodine acts on the opioid receptors in the brain and spinal cord, producing analgesic and sedative effects. It binds to the mu-opioid receptor with high affinity, which is responsible for its potent analgesic properties.
Biochemical and Physiological Effects:
Desmethylprodine produces a range of biochemical and physiological effects, including analgesia, sedation, respiratory depression, and euphoria. It also has the potential to cause addiction, tolerance, and dependence.
实验室实验的优点和局限性
One advantage of using phenyl[4-(1-pyrrolidinyl)phenyl]methanone in lab experiments is that it has a well-defined mechanism of action and produces consistent results. However, its high abuse potential and severe side effects make it unsuitable for use in human studies.
未来方向
There are several future directions for research on phenyl[4-(1-pyrrolidinyl)phenyl]methanone. One area of interest is the development of new pain medications that target the opioid receptor system without producing addiction and tolerance. Another direction is the study of the molecular mechanisms underlying opioid addiction and dependence, which could lead to the development of new treatments for opioid use disorder. Additionally, there is a need for more research on the long-term effects of opioid use on the brain and body, particularly in the context of chronic pain management.
合成方法
The synthesis of phenyl[4-(1-pyrrolidinyl)phenyl]methanone involves the reaction of 4-phenyl-4-piperidinone with paraformaldehyde and ammonium chloride in the presence of hydrochloric acid. The resulting product is then reduced with lithium aluminum hydride to obtain phenyl[4-(1-pyrrolidinyl)phenyl]methanonedine.
科学研究应用
Phenyl[4-(1-pyrrolidinyl)phenyl]methanone has been used in scientific research to study the opioid receptor system and to develop new pain medications. It has also been used as a reference compound in forensic toxicology to identify and quantify opioids in biological samples.
属性
IUPAC Name |
phenyl-(4-pyrrolidin-1-ylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO/c19-17(14-6-2-1-3-7-14)15-8-10-16(11-9-15)18-12-4-5-13-18/h1-3,6-11H,4-5,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNWHLHLUIBNZIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC=C(C=C2)C(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-{[(4-fluoro-3-nitrophenyl)amino]carbonothioyl}-2-phenylacetamide](/img/structure/B5702308.png)


![4-({[2-(methylthio)phenyl]imino}methyl)-2-phenyl-1,3-oxazol-5-ol](/img/structure/B5702335.png)

![5-[(4-chloro-3-methylphenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B5702349.png)
![5-acetyl-6-methyl-2-[(3-methylbutyl)thio]nicotinonitrile](/img/structure/B5702350.png)


![N-[2-(4-chlorophenyl)ethyl]-N'-(2-phenylethyl)thiourea](/img/structure/B5702368.png)

![4-tert-butyl-N-{[methyl(phenyl)amino]carbonothioyl}benzamide](/img/structure/B5702392.png)

![2-[(1,3-benzodioxol-5-yloxy)methyl]-3-(4-chlorophenyl)quinazolin-4(3H)-one](/img/structure/B5702405.png)
